

Allergic Potential of C.I. Disperse Blue 284 in Textiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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| Compound Name: | C.I. Disperse blue 284 | | | | |
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the allergic potential of **C.I. Disperse Blue 284**, a single azo dye used in the textile industry. While direct quantitative toxicological data for **C.I. Disperse Blue 284** is not publicly available, this document synthesizes existing knowledge on the skin sensitization potential of structurally related disperse dyes. It details the established experimental protocols for assessing skin sensitization, including in vivo, in vitro, and in chemico methods, and outlines the underlying immunological mechanisms as described by the Adverse Outcome Pathway (AOP) for skin sensitization. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential hazards associated with this class of textile dyes and the methodologies for their evaluation.

Introduction

Allergic contact dermatitis (ACD) is a significant occupational and consumer health concern, with textile dyes being a notable causative agent. Disperse dyes, a class of synthetic colorants used primarily for dyeing polyester and other synthetic fibers, are frequently implicated in textile-related ACD. Their low water solubility and tendency to migrate from the fabric onto the skin contribute to their allergenic potential.[1] **C.I. Disperse Blue 284** (CAS No. 71872-43-0; Molecular Formula: C₁₇H₁₉N₅O₆S) is a single azo dye used for achieving a bright blue color on polyester and superfine fibers.[2] Despite its use, there is a notable lack of publicly available



data on its skin sensitization potential. This guide addresses this data gap by providing a framework for understanding the potential risks based on data from other disperse dyes and outlining the state-of-the-art methods for assessing skin sensitization.

Chemical Identity of C.I. Disperse Blue 284

| Identifier | Information |
|-------------------|--|
| C.I. Name | Disperse Blue 284 |
| CAS Number | 71872-43-0 |
| Molecular Formula | C17H19N5O6S |
| Molecular Weight | 421.43 g/mol |
| Chemical Class | Single Azo Dye |
| Manufacturing | Diazotization of 5-Nitrothiazol-2-amine and coupling with N,N-Di(2-acetoxyethyl)benzeneamine.[2] |

Allergic Potential of Disperse Dyes: A Comparative Overview

While no specific quantitative data for **C.I. Disperse Blue 284** is available, studies on other disperse dyes provide valuable insights into the potential sensitizing capacity of this class of compounds. The murine Local Lymph Node Assay (LLNA) is a standard in vivo method for determining the dose-response relationship of a sensitizer, from which an EC3 value (the concentration required to induce a threefold increase in lymphocyte proliferation) is derived. A lower EC3 value indicates a more potent sensitizer.



| Disperse Dye | Chemical Class | CAS Number | LLNA EC3 Value (%) | Sensitizing Potency |
|--------------------------|----------------|------------|---|------------------------|
| Disperse Blue 106 | Anthraquinone | 68516-81-4 | 0.01 | Extreme |
| Disperse Blue 124 | Azo | 15149-93-6 | Not explicitly found, but considered a potent sensitizer | Strong/Extreme |
| Disperse Yellow 3 | Azo | 2832-40-8 | Not explicitly found, but categorized as an extreme sensitizer in vitro | Extreme (in vitro) |
| Disperse Orange 37/76 | Azo | 13301-61-6 | Not explicitly found, but categorized as an extreme sensitizer in vitro | Extreme (in vitro) |
| Disperse Red 1 | Azo | 2872-52-8 | Not explicitly found, but categorized as an extreme sensitizer in vitro | Extreme (in vitro) |
| Disperse Orange 3 | Azo | 730-40-5 | Not explicitly found, but categorized as a strong sensitizer in vitro | Strong (in vitro) |



Disperse Blue 1 Anthraquinone 2475-45-8

Anthraquinone 2475-45-8

Not explicitly found, but showed no sensitizing potential in one in vitro study

Note: The sensitizing potency categorization is based on the available data and may vary depending on the specific study and methodology.

Experimental Protocols for Skin Sensitization Assessment

A tiered approach involving in chemico, in vitro, and in vivo methods is utilized to assess the skin sensitization potential of chemicals.

In Vivo Method: Murine Local Lymph Node Assay (LLNA) - OECD TG 429

The LLNA is the gold standard in vivo method for quantifying the sensitization potential of a substance.

- Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes
 draining the site of chemical application on the mouse ear. A substance is identified as a
 sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to
 a vehicle control (Stimulation Index ≥ 3).
- Methodology:
 - o A minimum of four animals per dose group are used.
 - At least three concentrations of the test substance, a negative control (vehicle), and a
 positive control are prepared.
 - The test substance is applied topically to the dorsum of both ears for three consecutive days.



- On day 5, a radiolabeled thymidine precursor (e.g., ³H-methyl thymidine or ¹²⁵I-iododeoxyuridine) or alternatively, BrdU, is injected intravenously.
- Approximately 24 hours after injection, the animals are euthanized, and the draining auricular lymph nodes are excised.
- A single-cell suspension of lymph node cells is prepared.
- The incorporation of the radiolabel is measured by β-scintillation counting, or BrdU incorporation is measured by ELISA.
- The Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

In Chemico Method: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA assesses the molecular initiating event of the skin sensitization AOP – the covalent binding of a chemical to skin proteins.

- Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides
 containing either cysteine or lysine. The depletion of these peptides after incubation with the
 test chemical is measured.
- Methodology:
 - Solutions of the test chemical are incubated with synthetic peptides containing either a cysteine or a lysine residue for a defined period.
 - Following incubation, the remaining concentration of the peptides is quantified using highperformance liquid chromatography (HPLC) with UV detection.
 - The percentage of peptide depletion is calculated for both cysteine and lysine peptides.
 - The mean peptide depletion is used to classify the substance into one of four reactivity classes (low, moderate, high, or no reactivity), which correlates with its sensitization potential.



In Vitro Method: Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

The h-CLAT addresses the third key event in the skin sensitization AOP – the activation of dendritic cells.

- Principle: This assay measures the expression of cell surface markers (CD54 and CD86) on a human monocytic leukemia cell line (THP-1) following exposure to a test chemical.
 Upregulation of these markers is indicative of dendritic cell activation.
- Methodology:
 - THP-1 cells are cultured and exposed to at least eight different concentrations of the test substance for 24 hours.
 - After exposure, the cells are stained with fluorescently labeled antibodies specific for CD54 and CD86.
 - The expression levels of CD54 and CD86 are quantified using flow cytometry.
 - The concentration of the test substance that induces a predefined level of upregulation of these markers is determined and used to classify the substance as a sensitizer or nonsensitizer.

Mechanistic Understanding: The Adverse Outcome Pathway (AOP) for Skin Sensitization

The AOP for skin sensitization provides a framework for understanding the sequence of events from the initial chemical interaction with the skin to the development of allergic contact dermatitis.





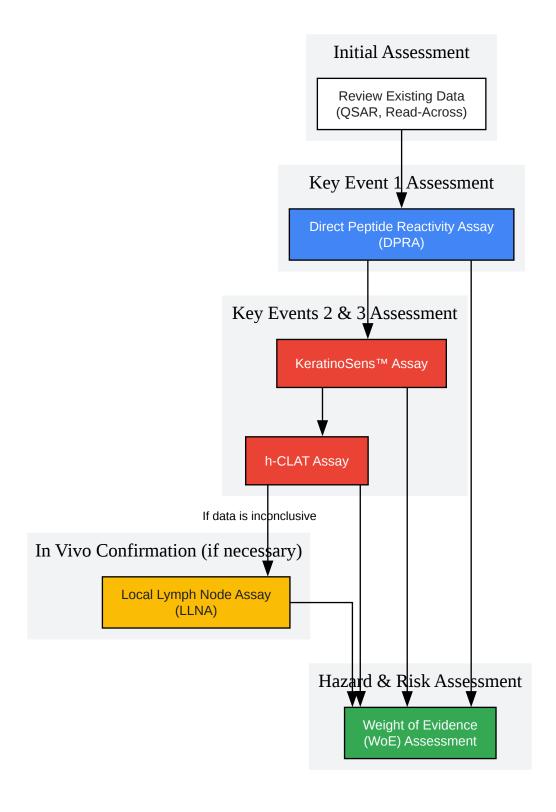
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Caption: Adverse Outcome Pathway for Skin Sensitization.

Experimental and Logical Workflow

The assessment of a substance's sensitization potential typically follows a structured workflow, integrating data from various sources.





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